![molecular formula C10H21NO B13198634 {3-[(Dimethylamino)methyl]cyclohexyl}methanol](/img/structure/B13198634.png)
{3-[(Dimethylamino)methyl]cyclohexyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-[(Dimethylamino)methyl]cyclohexyl}methanol is an organic compound with the molecular formula C₁₀H₂₁NO It is a cyclohexyl derivative with a dimethylamino group attached to the cyclohexyl ring via a methylene bridge, and a hydroxyl group attached to the methylene carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Dimethylamino)methyl]cyclohexyl}methanol typically involves the reaction of cyclohexanone with dimethylamine in the presence of formaldehyde. This reaction is known as the Mannich reaction, which forms a Mannich base. The reaction conditions generally include:
Cyclohexanone: The starting material.
Dimethylamine: Provides the dimethylamino group.
Formaldehyde: Acts as a methylene bridge.
Solvent: Often an alcohol such as ethanol or methanol.
Temperature: Typically carried out at room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction parameters such as temperature, pressure, and reactant concentrations are optimized to maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
{3-[(Dimethylamino)methyl]cyclohexyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation: Produces cyclohexanone derivatives.
Reduction: Produces secondary amines or alcohols.
Substitution: Produces various substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
{3-[(Dimethylamino)methyl]cyclohexyl}methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {3-[(Dimethylamino)methyl]cyclohexyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol: A simpler alcohol derivative of cyclohexane.
Cyclohexanone: A ketone derivative of cyclohexane.
N,N-Dimethylcyclohexylamine: A similar compound with a dimethylamino group attached directly to the cyclohexyl ring.
Uniqueness
{3-[(Dimethylamino)methyl]cyclohexyl}methanol is unique due to the presence of both a dimethylamino group and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs.
Propiedades
Fórmula molecular |
C10H21NO |
|---|---|
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
[3-[(dimethylamino)methyl]cyclohexyl]methanol |
InChI |
InChI=1S/C10H21NO/c1-11(2)7-9-4-3-5-10(6-9)8-12/h9-10,12H,3-8H2,1-2H3 |
Clave InChI |
RAPMRLZVXUJRCO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1CCCC(C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


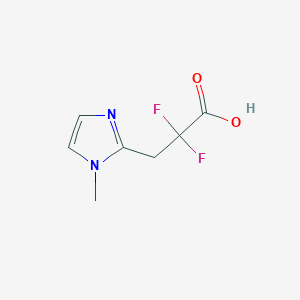
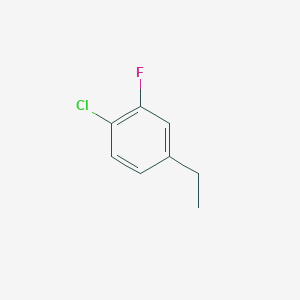
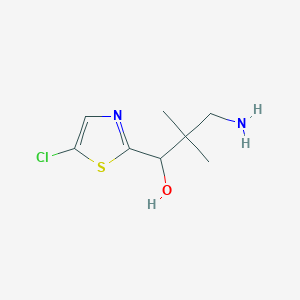
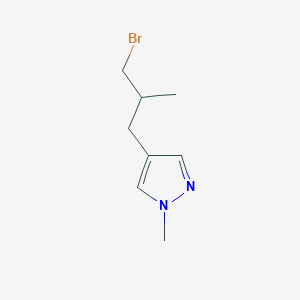
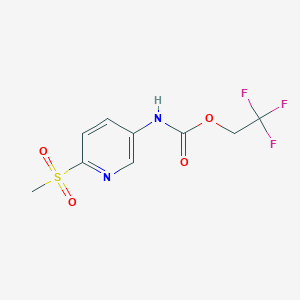

![5'-Ethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13198590.png)
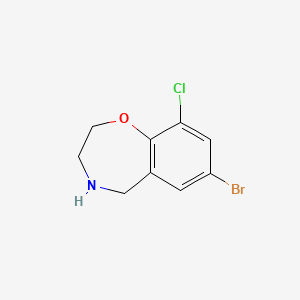
![4-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13198609.png)
![3-Methyl-2,6-dioxaspiro[4.6]undec-8-ene](/img/structure/B13198611.png)

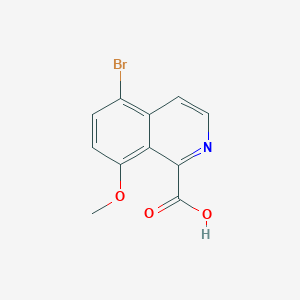
![[3-(2-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13198628.png)
![Ethyl[(4-methylphenyl)methyl]amine hydrochloride](/img/structure/B13198639.png)
